molecular formula C24H24N4O3S B11251345 N-(3,4-dimethylphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

N-(3,4-dimethylphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B11251345
M. Wt: 448.5 g/mol
InChI Key: DLILGDLTOFZAOL-UHFFFAOYSA-N
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Description

2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of indole, pyrimidine, and carboxamide moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE involves multiple steps, starting with the preparation of the indole derivative, followed by the formation of the pyrimidine ring, and finally the coupling of these intermediates. Common reagents used in these reactions include isatin, phenylacetamide derivatives, and various catalysts such as potassium carbonate (K₂CO₃) and dimethylformamide (DMF) as a solvent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

Major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. This inhibition can lead to various therapeutic effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to its specific combination of indole and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-N-(3,4-dimethylphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide

InChI

InChI=1S/C24H24N4O3S/c1-15-8-9-18(12-16(15)2)26-22(30)19-13-25-24(27(3)23(19)31)32-14-21(29)28-11-10-17-6-4-5-7-20(17)28/h4-9,12-13H,10-11,14H2,1-3H3,(H,26,30)

InChI Key

DLILGDLTOFZAOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)N3CCC4=CC=CC=C43)C

Origin of Product

United States

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